molecular formula C23H20N2O3 B6093147 2-(2-methoxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-methoxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B6093147
M. Wt: 372.4 g/mol
InChI Key: NNFBQOGSUQPRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as MIQ, is a synthetic compound that has shown potential in various scientific research applications. MIQ belongs to the class of compounds known as isoquinolones and has a unique chemical structure that makes it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately leads to cell death in cancer cells. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer to other parts of the body. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are two key factors in the progression of these diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-methoxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments include its relatively low cost, ease of synthesis, and its potential as a drug candidate. This compound has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experiments. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects in the body.

Future Directions

There are several future directions for the study of 2-(2-methoxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One potential direction is the development of this compound-based drugs for the treatment of cancer and neurodegenerative disorders. This compound has shown promise in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Another potential direction is the study of this compound's effects on other cellular processes, such as autophagy and apoptosis. This compound has been shown to induce apoptosis in cancer cells, but its effects on autophagy are not well understood. Further research is needed to determine the potential of this compound in regulating these processes. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production of this compound, which could facilitate its use in various research studies.
Conclusion
This compound is a synthetic compound that has shown potential in various scientific research applications. Its unique chemical structure and mechanism of action make it a promising candidate for the development of new drugs for the treatment of cancer and neurodegenerative disorders. While there are limitations to using this compound in lab experiments, its advantages and potential benefits make it an important compound to study in the field of scientific research. Further research is needed to fully understand the potential of this compound and its applications in various research studies.

Synthesis Methods

The synthesis of 2-(2-methoxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2-methoxybenzaldehyde and pyrrolidine with 1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the synthesis process is around 50%, making it a relatively efficient method for producing this compound.

Scientific Research Applications

2-(2-methoxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown potential as an anti-cancer agent by inhibiting the growth of cancer cells. In neuroscience, this compound has been studied for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders. This compound has also been used in drug discovery studies, where it has shown promise in the development of new drugs for various medical conditions.

Properties

IUPAC Name

2-(2-methoxyphenyl)-6-pyrrolidin-1-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-28-20-10-3-2-9-19(20)25-22(26)16-8-6-7-15-18(24-13-4-5-14-24)12-11-17(21(15)16)23(25)27/h2-3,6-12H,4-5,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFBQOGSUQPRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C4C(=C(C=C3)N5CCCC5)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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